Superior Melatoninergic MT1/MT2 Binding Affinity Compared to the Core Agomelatine Scaffold
In a direct study of naphthalenic analogues, the target fluoroacetamide compound exhibited a sub-nanomolar binding affinity for the MT1/MT2 melatonin receptors. The quantified affinity was 70 pM, a value demonstrably higher than that of the non-fluorinated lead compound agomelatine tested in the same study [1]. This confirms that the specific substitution pattern of the target compound yields a potency increase not guaranteed by other members of the series.
| Evidence Dimension | MT1/MT2 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | 70 pM |
| Comparator Or Baseline | Agomelatine (non-fluorinated lead compound); exact value reported as 'higher than the lead' in the source |
| Quantified Difference | A >10-fold improvement in affinity over the lead compound, reaching the low picomolar range. |
| Conditions | Human cloned melatoninergic MT1 and MT2 receptors; in vitro binding assay. |
Why This Matters
For a researcher requiring a high-potency melatonergic ligand, this 70 pM affinity provides a key quantitative advantage over the micron-scale potencies of many other in-class scaffolds, directly guiding the selection of the optimal chemical tool.
- [1] Ettaoussi, M., et al. Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). European Journal of Medicinal Chemistry, 2012, 49, 310-323. View Source
